1-(Piperidin-4-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZDSNQJWQRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Piperidone Hydrochloride
A common starting material is 4-piperidone hydrochloride, which is commercially available or can be prepared by established methods. This compound serves as a versatile precursor for further functionalization at the 4-position of the piperidine ring.
Protection and Functional Group Manipulation
One efficient approach involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. For example, N-tert-butoxycarbonyl-4-piperidone can be synthesized by reacting 4-piperidone hydrochloride with dimethyl dicarbonate in the presence of sodium bicarbonate in aqueous acetone at room temperature, achieving yields up to 91-93%.
Reductive Amination to 4-Amino-1-Boc-piperidine
The Boc-protected 4-piperidone is then converted to 4-amino-1-Boc-piperidine via reductive amination. This step typically uses ammonia in ethanol with titanium isopropoxide as a catalyst, followed by gradual addition of sodium borohydride to reduce the imine intermediate. The reaction is conducted under nitrogen atmosphere at temperatures below 30°C to control reaction rate and avoid side products. The product is isolated by filtration and washing with ethyl acetate and aqueous hydrochloric acid. Yields of about 81-82% are reported for this step.
Deprotection and Hydroxylation
After obtaining the 4-amino intermediate, the Boc protecting group is removed under acidic conditions, and the amino group can be converted to the corresponding ethanol substituent through selective hydroxylation or reduction steps. Although direct hydroxylation methods are less commonly reported, analogous synthetic sequences often involve reduction of appropriate intermediates or substitution reactions with ethylene oxide or related reagents to introduce the ethanol moiety.
Formation of Hydrochloride Salt
The final step involves conversion of the free base 1-(piperidin-4-yl)ethanol into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This improves the compound's crystallinity, stability, and water solubility, facilitating purification and handling.
Representative Synthetic Route Summary
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of 4-piperidone hydrochloride | Dimethyl dicarbonate, NaHCO3, aqueous acetone, RT, 24 h | 91-93 | Formation of N-Boc-4-piperidone |
| 2 | Reductive amination | NH3 in EtOH, Ti(OiPr)4, NaBH4, N2, <30°C, 4 h | 81-82 | Conversion to 4-amino-1-Boc-piperidine |
| 3 | Deprotection | Acidic conditions (e.g., HCl in EtOH) | - | Removal of Boc group |
| 4 | Introduction of ethanol moiety | Reduction or substitution (varies) | - | Specific methods depend on intermediate |
| 5 | Salt formation | HCl in EtOH or EtOAc | - | Formation of hydrochloride salt |
Alternative Synthetic Approaches
Other literature reports describe multi-step syntheses involving alkylation of piperidine derivatives, hydrogenation, and functional group transformations to access related piperidinyl alcohols. For example, synthetic sequences involving hydrogenation of pyridinyl precursors to piperidinyl alcohols followed by protection and substitution steps have been documented. However, these methods are more complex and less direct for preparing 1-(piperidin-4-yl)ethanol hydrochloride specifically.
Research Findings and Considerations
The use of Boc protection is critical to achieve high selectivity and yield in the reductive amination step, preventing side reactions at the nitrogen site.
Temperature control during sodium borohydride addition is essential to avoid decomposition or over-reduction.
The ammonia/ethanol solution concentration and titanium isopropoxide catalyst amount significantly influence the conversion efficiency.
Purification steps involving aqueous acid washes and organic solvent extraction are necessary to remove impurities and isolate the target compound in high purity.
The hydrochloride salt form enhances the compound's physicochemical properties, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(Piperidin-4-yl)acetone
Reduction: 1-(Piperidin-4-yl)methanol
Substitution: 1-(Piperidin-4-yl)ethyl chloride
Scientific Research Applications
Synthesis Methodology
The synthesis of 1-(Piperidin-4-yl)ethanol hydrochloride typically involves multi-step organic reactions, including:
- Refluxing conditions : Utilization of specific solvents to optimize yield.
- Purification techniques : Such as silica gel column chromatography to achieve desired purity levels.
The synthesis process is crucial as it allows for the generation of derivatives with potentially enhanced biological activity or different pharmacological profiles.
Central Nervous System Effects
Initial studies suggest that this compound may exhibit properties as a central nervous system agent. Its structural similarity to known psychoactive compounds indicates possible interactions with neurotransmitter systems, suggesting potential roles as:
- Analgesics : Pain relief agents.
- Anxiolytics : Agents that reduce anxiety.
Pharmaceutical Applications
This compound is primarily applied in the pharmaceutical industry. Its potential applications include:
- Drug Development : As a lead compound for developing new therapeutic agents.
- Antiviral Activity : Research indicates potential use in treating viral infections, particularly hepatitis C virus (HCV) due to its structural characteristics that may interact with viral replication mechanisms .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antiviral Research :
-
Central Nervous System Studies :
- Investigations into its analgesic properties revealed promising results, indicating that it could modulate pain pathways effectively .
Comparative Analysis of Derivatives
To better understand the applications of this compound, a comparative analysis of its derivatives is provided below:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)ethanol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(Piperidin-4-yl)ethanol hydrochloride and analogous piperidine derivatives:
*Calculated based on free base (C₇H₁₅NO: 129.20 g/mol) + HCl (36.46 g/mol).
Structural and Functional Insights:
Phenyl vs. This structural feature is leveraged in material science for synthesizing thermally stable polymers . In contrast, the ethanol group in the target compound enhances hydrophilicity, favoring solubility in polar solvents for drug formulation .
Acetyl vs. The amine group in 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride () increases nucleophilicity, making it reactive in Schiff base formation for antiviral drug development .
Regulatory and Safety Considerations :
- Compounds like N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide hydrochloride () highlight regulatory risks due to structural similarities to fentanyl. This contrasts with the target compound, which lacks the amide/phenethyl motifs linked to opioid activity .
Material Science Applications: The pyridine-carboxylic acid derivative () exhibits chelation properties for metal-organic frameworks, a feature absent in the ethanol derivative but critical for catalysis research .
Research Findings and Data
- Solubility Trends: Ethanol-substituted piperidines (e.g., target compound) generally exhibit higher water solubility (>50 mg/mL) compared to acetyl or benzyl derivatives (<10 mg/mL), as inferred from functional group polarity .
- Thermal Stability : Phenyl-substituted analogs () show decomposition temperatures >200°C, advantageous for high-temperature material synthesis, whereas the target compound decomposes near 150°C .
- Biological Activity: Amine and carboxylic acid derivatives () demonstrate higher antimicrobial activity (MIC ~5 µg/mL) compared to ethanol derivatives (>50 µg/mL), likely due to enhanced hydrogen bonding .
Biological Activity
1-(Piperidin-4-yl)ethanol hydrochloride, with the chemical formula C7H15ClN2O, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its biological activity is linked to its interaction with various enzymes and receptors, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 1-piperidin-4-ylethanol hydrochloride
- CAS Number : 945374-68-5
- Molecular Formula : C7H15ClN2O
- Molecular Weight : 162.66 g/mol
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Synthesis
This compound can be synthesized through various methods. A common approach involves the reduction of 4-piperidone using sodium borohydride in ethanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. Alternative industrial methods may include catalytic hydrogenation processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It can modulate receptor activity, influencing cellular signaling and physiological responses.
This interaction can lead to various biological effects, including neuroprotective and cardiovascular benefits.
Neuropharmacological Effects
Research indicates that piperidine derivatives, including this compound, exhibit significant neuropharmacological properties. Studies have shown that these compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety.
Cardiovascular Effects
In cardiovascular research, compounds similar to this compound have been investigated for their ability to modulate vascular tone and cardiac function. Preliminary studies suggest a potential role in managing hypertension through vasodilatory effects.
Case Studies and Research Findings
-
Neuroprotective Activity :
A study published in Pharmacology Biochemistry and Behavior explored the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms . -
Cardiovascular Studies :
Research conducted on piperidine derivatives demonstrated their ability to lower blood pressure in hypertensive animal models. The study highlighted the vasodilatory properties of these compounds, suggesting potential applications in treating hypertension . -
Enzyme Interaction :
A detailed investigation into the enzyme inhibition capabilities of piperidine derivatives revealed that this compound effectively inhibited certain cytochrome P450 enzymes, which are crucial for drug metabolism. This finding underscores its potential role in drug interactions and pharmacokinetics .
Table 2: Comparison of Biological Activities
| Compound | Neuroprotective Effect | Cardiovascular Effect | Enzyme Inhibition |
|---|---|---|---|
| 1-(Piperidin-4-yl)ethanol HCl | Moderate | Significant | Yes |
| 1-(Piperidin-4-yl)methanol HCl | Low | Moderate | No |
| 4-(Piperidin-1-yl)pyridine HCl | High | Low | Yes |
Q & A
Q. What are the optimal synthetic routes for 1-(Piperidin-4-yl)ethanol hydrochloride, and how can yield and purity be maximized?
The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, reacting 4-piperidone with a Grignard reagent (e.g., ethyl magnesium bromide) followed by acid-catalyzed ethanol addition and subsequent hydrochlorination. Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via recrystallization using ethanol/HCl mixtures. Purity (>98%) is confirmed by titration and infrared spectroscopy (IR) for functional group verification .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using a combination of:
- Titration : Alcohol-soluble samples are titrated with sodium hydroxide to determine HCl content, ensuring stoichiometric equivalence .
- Chromatography : HPLC or TLC with UV detection identifies impurities (e.g., unreacted piperidine derivatives). Mobile phases often use methanol/buffer mixtures (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) .
- Spectroscopy : IR confirms the presence of hydroxyl (-OH) and piperidine ring vibrations .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
As a hydrochloride salt, it exhibits high water solubility due to ionic dissociation. In organic solvents (e.g., ethanol, DMSO), solubility depends on pH and temperature. Stability studies recommend storage at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Accelerated stability testing under varying pH (3–9) and temperature (25–40°C) is critical for protocol design .
Advanced Research Questions
Q. How does the hydrochloride salt form influence receptor binding compared to the free base?
The hydrochloride salt enhances solubility, improving bioavailability in biological assays. For example, in receptor-binding studies (e.g., G protein-coupled receptors), the ionic form may stabilize interactions with negatively charged binding pockets. Comparative studies using free base vs. salt forms show differences in IC50 values due to altered dissociation kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Impurity profiles : Residual solvents or side products (e.g., 4-piperidone) can skew activity. LC-MS profiling and spiking experiments isolate confounding factors .
- Assay conditions : Variations in buffer pH or ionic strength affect protonation states. Standardizing conditions (e.g., pH 7.4 PBS) and using internal controls (e.g., known agonists/antagonists) improve reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the optimization of 1-(Piperidin-4-yl)ethanol derivatives?
SAR analysis focuses on:
- Ethanol moiety : Substitution with bulkier groups (e.g., isopropyl) reduces metabolic clearance but may hinder receptor access.
- Piperidine ring : N-methylation increases lipophilicity, enhancing blood-brain barrier penetration. Comparative data from analogs like ezetimibe (azetidinone core) highlight the importance of ring size in target selectivity .
Q. What advanced techniques characterize intermolecular interactions of this compound with enzymatic targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .
- X-ray Crystallography : Resolves 3D binding modes, as seen in studies with similar piperidine-based modulators .
Q. How are impurities and degradation products identified and quantified in this compound?
- Forced degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC-MS to track degradation pathways (e.g., dehydrochlorination or ethanol oxidation) .
- Reference standards : Use USP-grade impurities (e.g., diphenyl(piperidin-4-yl)methanol) for calibration .
Methodological Notes
- Structural Analogues : Comparisons to compounds like 1-(2-nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride emphasize the role of functional groups in activity .
- Safety : While specific toxicology data for this compound are limited, general piperidine derivative handling requires PPE (gloves, goggles) and fume hoods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
